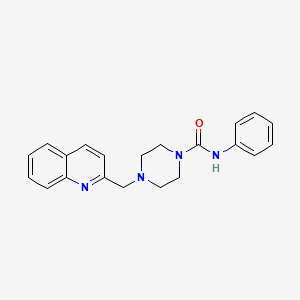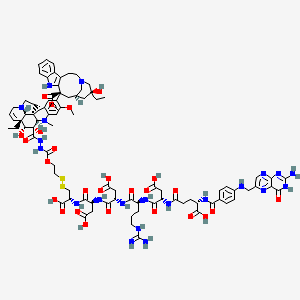
Vynfinit
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vynfinit is a synthetic molecule that has recently gained attention in the field of scientific research. The molecule is known to possess unique properties that make it a potential candidate for various applications.
Aplicaciones Científicas De Investigación
Applications in Virtual Environments and Technologies
Virtual Reality for Scientific Research : Virtual reality (VR) technology, like Vynfinit, has been increasingly used in scientific research. VR provides a unique medium for visualization, allowing researchers to navigate and interact with complex three-dimensional data. This technology is not just limited to visualization but extends to data treatment and numerical simulations, especially those involving human cognition and automated algorithms. VR in scientific research is anticipated to receive similar attention to that given to machine learning in imaging data (El Beheiry et al., 2019).
Enhancing Workflow Management in e-Science Environments : In e-Science environments, which are critical for managing experiment data and activities, tools like Vynfinit can play a pivotal role. These technologies provide a platform for knowledge sharing among different applications, thus broadening the application range and multiplying the impact of scientific research. The use of agent technologies in systems like Vynfinit encapsulates the intelligence for problem-solving strategies and workflow orchestration, which is essential for virtual laboratory environments (Zhao et al., 2005).
Cloud-Based Scientific Workflow Applications : Vynfinit-like technologies are increasingly being used in cloud platforms to run scientific workflow applications. These applications, which are common in fields like Physics and Chemistry, require significant computational resources. Tools similar to Vynfinit help in determining the proper number of Virtual Machines and their types for efficient workflow execution, thereby improving performance analysis in cloud-based scientific workflows (Soma & Latha, 2020).
Supporting Cyber-Infrastructure in Computational Science : Technologies akin to Vynfinit are instrumental in supporting the cyber-infrastructure of virtual laboratories. They facilitate large-scale simulations and interactive analysis of results, which is crucial for computational mineral physics and similar fields. The integration of scientific workflows, responsive user interfaces, and the automatic generation of web services by Vynfinit-like tools ensures flexibility and ease of use for both expert scientists and laypersons (Bollig et al., 2007).
Improving Spelling Rate in EEG-Based Virtual Keyboards : In brain-computer interface research, systems like Vynfinit could enhance the information transfer rate. Such systems, operated by spontaneous electroencephalogram and modulated by motor imagery, could significantly improve the spelling rate in EEG-based virtual keyboards, a crucial aspect of brain-computer communication (Scherer et al., 2004).
Propiedades
Número CAS |
742092-03-1 |
|---|---|
Nombre del producto |
Vynfinit |
Fórmula molecular |
C86H109N21O26S2 |
Peso molecular |
1917 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H109N21O26S2/c1-6-82(129)35-42-36-85(78(127)132-5,64-47(21-26-106(39-42)41-82)46-12-8-9-13-50(46)95-64)49-30-48-57(34-58(49)131-4)105(3)75-84(48)23-27-107-25-11-22-83(7-2,74(84)107)76(125)86(75,130)77(126)103-104-81(128)133-28-29-134-135-40-56(73(123)124)100-70(119)55(33-62(113)114)99-69(118)54(32-61(111)112)98-67(116)51(14-10-24-90-79(87)88)96-68(117)53(31-60(109)110)94-59(108)20-19-52(72(121)122)97-66(115)43-15-17-44(18-16-43)91-37-45-38-92-65-63(93-45)71(120)102-80(89)101-65/h8-9,11-13,15-18,22,30,34,38,42,51-56,74-76,91,95,125,129-130H,6-7,10,14,19-21,23-29,31-33,35-37,39-41H2,1-5H3,(H,94,108)(H,96,117)(H,97,115)(H,98,116)(H,99,118)(H,100,119)(H,103,126)(H,104,128)(H,109,110)(H,111,112)(H,113,114)(H,121,122)(H,123,124)(H4,87,88,90)(H3,89,92,101,102,120)/t42-,51-,52-,53-,54-,55-,56-,74-,75+,76+,82-,83+,84+,85-,86-/m0/s1 |
Clave InChI |
KUZYSQSABONDME-QRLOMCMNSA-N |
SMILES isomérico |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
SMILES canónico |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
Pictogramas |
Irritant; Health Hazard |
Secuencia |
XXDRDDX |
Sinónimos |
(2R,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,19S)-5,8,14-tris(carboxymethyl)-2-(((2-((E)-((Z)-(((3aR,3a1S,4R,5S,5aR,10bR)-3a-ethyl-9-((5S,7R,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-2,4,5,6,7,8,9,10-octahydro-1H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




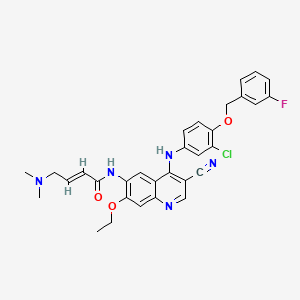
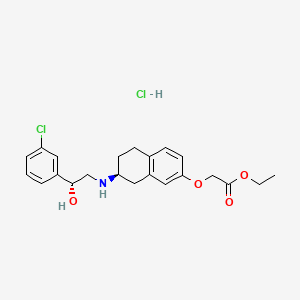
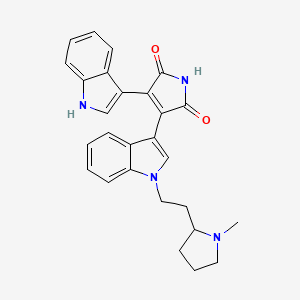
![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)
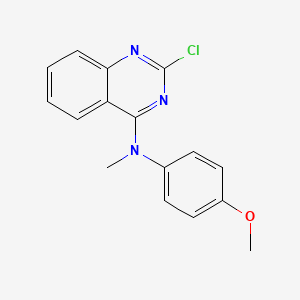
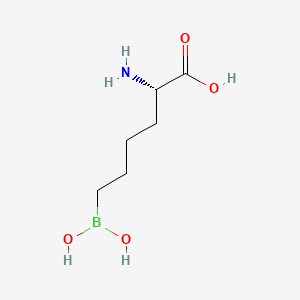
![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)
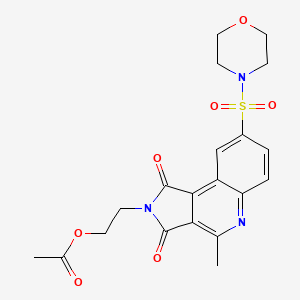
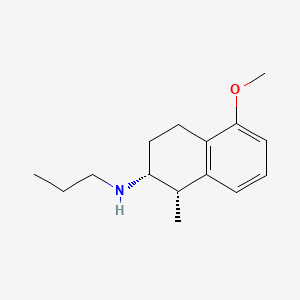
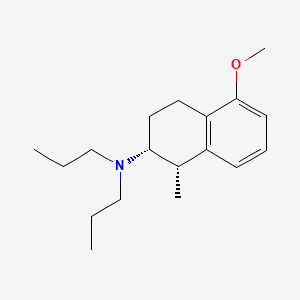
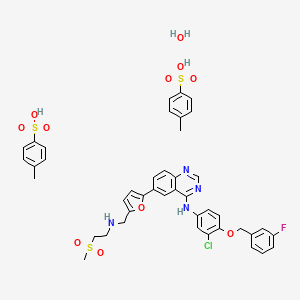
![5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile](/img/structure/B1662980.png)
